1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone
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Overview
Description
1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone is a complex organic compound featuring multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Synthesis of Pyridazine Derivative: The pyridazine ring can be synthesized via the cyclization of hydrazine derivatives with diketones or through the reaction of nitriles with hydrazines.
Coupling Reactions: The imidazole and pyridazine derivatives are then coupled using a piperazine linker. This step often involves nucleophilic substitution reactions under basic conditions.
Final Assembly: The benzimidazole moiety is introduced through a condensation reaction with o-phenylenediamine and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce imine groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation Products: N-oxides of the imidazole or pyridazine rings.
Reduction Products: Amines derived from the reduction of imine groups.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The heterocyclic rings allow for strong binding affinity through hydrogen bonding, π-π interactions, and van der Waals forces. The exact pathways involved depend on the biological context, but common targets include kinases, G-protein coupled receptors, and ion channels.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzimidazol-1-yl)ethanone
- 1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzothiazol-1-yl)ethanone
- 1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzoxazol-1-yl)ethanone
Uniqueness
The unique combination of imidazole, pyridazine, piperazine, and benzimidazole rings in 1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone provides a distinct set of chemical properties, such as enhanced binding affinity and specificity for certain biological targets. This makes it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8O/c29-20(13-28-15-22-16-3-1-2-4-17(16)28)26-11-9-25(10-12-26)18-5-6-19(24-23-18)27-8-7-21-14-27/h1-8,14-15H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRNTHYUTBEVGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)CN4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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